molecular formula C9H5Cl3N2S B2644400 4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine CAS No. 123971-41-5

4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine

Cat. No.: B2644400
CAS No.: 123971-41-5
M. Wt: 279.56
InChI Key: MXKOHKRMIYFKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring attached to a 2,3,4-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine typically involves the reaction of 2,3,4-trichlorophenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison: 4-(2,3,4-Trichloro-phenyl)-thiazol-2-ylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of multiple chlorine atoms enhances its electron-withdrawing properties, which can influence its reactivity in substitution reactions.

Properties

IUPAC Name

4-(2,3,4-trichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2S/c10-5-2-1-4(7(11)8(5)12)6-3-15-9(13)14-6/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKOHKRMIYFKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CSC(=N2)N)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.